An In-depth Technical Guide to 15,16-Dihydrotanshinone I: Discovery, Origin, and Biological Activities
An In-depth Technical Guide to 15,16-Dihydrotanshinone I: Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 15,16-dihydrotanshinone I, a bioactive diterpenoid predominantly isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). While also referred to in some commercial contexts as 15,16-Dihydrotanshindiol C, the scientific literature predominantly uses the former nomenclature. This document details its discovery, natural origin, and key biological activities, with a focus on its anti-thrombin, anticancer, and anti-inflammatory properties. Detailed experimental protocols for its isolation, purification, and biological evaluation are provided, alongside a summary of its quantitative biological data. Furthermore, this guide illustrates the signaling pathways modulated by 15,16-dihydrotanshinone I through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
15,16-dihydrotanshinone I is a lipophilic abietane diterpenoid, a class of chemical compounds that are major active constituents of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2][3] The compound is characterized by its unique chemical structure, which is the basis for its diverse pharmacological activities. This guide will delve into the technical aspects of its discovery, its biological source, and the experimental methodologies used to investigate its therapeutic potential.
Discovery and Origin
Natural Source
The primary natural source of 15,16-dihydrotanshinone I is the dried root of Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae family.[1][2][3] This medicinal herb, commonly known as Danshen, is native to China and Japan, and its use in traditional medicine dates back centuries, primarily for conditions related to blood circulation.[2][3]
Initial Identification
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₄O₃ | |
| Molar Mass | 278.307 g·mol⁻¹ | |
| CAS Number | 87205-99-0 | |
| Appearance | Red powder | |
| Solubility | Soluble in DMSO | [1] |
Biological Activities and Quantitative Data
15,16-dihydrotanshinone I has demonstrated a range of biological activities, with significant findings in the areas of anticoagulation, cancer, and inflammation. The following table summarizes the key quantitative data from various studies.
| Biological Activity | Cell Line / Model | IC₅₀ / EC₅₀ | Reference |
| Thrombin Inhibition | In vitro enzymatic assay | 29.39 µM | [5] |
| Anticancer | Human hepatocellular carcinoma (SK-HEP-1) | ~5 µg/mL (SRB assay) | [1] |
| Human promyelocytic leukemia (HL-60) | ~0.51 µg/mL (MTT assay) | [6] | |
| Human breast adenocarcinoma (MCF-7) | Not specified | [7] | |
| Human breast adenocarcinoma (MDA-MB-231) | Not specified | [7] | |
| Papillary thyroid cancer (BCPAP) | >35% reduction in viability at 1.5 µM | [8] | |
| Anti-inflammatory | IgE-Ag stimulated mouse bone marrow-derived mast cells (BMMCs) | ~20 µM (inhibited degranulation by ~90%) | [9] |
Experimental Protocols
Extraction and Isolation of Tanshinones from Salvia miltiorrhiza
This protocol provides a general method for the extraction and purification of tanshinones, including 15,16-dihydrotanshinone I, from the roots of Salvia miltiorrhiza.
5.1.1. Extraction
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Sample Preparation: The dried roots of Salvia miltiorrhiza are ground into a fine powder.[10]
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Solvent Extraction: The powdered root material is extracted with an appropriate organic solvent. Common methods include:
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.[10]
5.1.2. Purification
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Column Chromatography: The crude extract is subjected to column chromatography on silica gel or other suitable stationary phases.[13]
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High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the preparative separation of tanshinones. A two-phase solvent system, such as light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v), can be used.[11]
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High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are used for the final purification and quantification of 15,16-dihydrotanshinone I. A typical HPLC system would utilize a C18 column with a gradient elution of acetonitrile and water containing a small percentage of acetic acid.[10][12]
Thrombin Activity Assay (Chromogenic Substrate Method)
This protocol is based on the general principles of chromogenic thrombin activity assays and is adapted from descriptions in the literature.[14][15][16][17][18]
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Reagent Preparation:
-
Assay Buffer: A suitable buffer, such as Tris-HCl with NaCl and PEG 6000, is prepared.
-
Thrombin Solution: A stock solution of human α-thrombin is prepared in the assay buffer.
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Chromogenic Substrate: A thrombin-specific chromogenic substrate (e.g., S-2238) is dissolved in the assay buffer.
-
Test Compound: 15,16-dihydrotanshinone I is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations with the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound at various concentrations.
-
Add the thrombin solution to each well and incubate for a specified period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of thrombin inhibition is calculated for each concentration of the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[2][3][19][20]
-
Cell Seeding: Seed the desired cancer cell line (e.g., SK-HEP-1, HL-60) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 15,16-dihydrotanshinone I for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
15,16-dihydrotanshinone I exerts its biological effects by modulating several key signaling pathways.
Anticancer Activity
In cancer cells, 15,16-dihydrotanshinone I has been shown to induce apoptosis and inhibit proliferation through multiple mechanisms.
-
AMPK/Akt/mTOR Pathway: It activates AMP-activated protein kinase (AMPK) while downregulating the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1]
-
MAPK Pathway: The compound suppresses the phosphorylation of ERK1/2 and p38 MAPK, components of the mitogen-activated protein kinase pathway involved in cell growth and differentiation.[1]
-
JNK/FasL Pathway: In leukemia cells, it induces apoptosis through the activation of the JNK signaling pathway and subsequent upregulation of the Fas ligand (FasL).[6]
-
Endoplasmic Reticular (ER) Stress: It can induce ER stress, leading to apoptosis in prostate cancer cells.[21][22]
-
Wnt/β-catenin Pathway: In papillary thyroid cancer, it has been shown to downregulate the Wnt signaling pathway.[8]
-
EGFR Pathway: It may exert its anti-proliferative effects in hepatocellular carcinoma by targeting the epidermal growth factor receptor (EGFR) pathway.[23]
-
Nrf2 Pathway: It has been found to protect against ischemic stroke by inhibiting ferroptosis via the activation of the Nrf2 pathway.[24]
Anti-inflammatory Activity
In the context of allergic inflammation, 15,16-dihydrotanshinone I has been shown to inhibit the degranulation of mast cells.
-
Syk-dependent Pathway: It suppresses the activation of spleen tyrosine kinase (Syk), a key signaling molecule downstream of the high-affinity IgE receptor (FcεRI) in mast cells. This inhibition prevents the subsequent release of inflammatory mediators.[9]
Experimental Workflow for Discovery and Evaluation
The discovery and evaluation of bioactive compounds like 15,16-dihydrotanshinone I follow a systematic workflow.
Conclusion
15,16-dihydrotanshinone I, a key bioactive compound from Salvia miltiorrhiza, exhibits significant therapeutic potential as an anticoagulant, anticancer, and anti-inflammatory agent. This technical guide has provided a detailed overview of its discovery, origin, and biological activities, supported by quantitative data and experimental protocols. The elucidation of its mechanisms of action, particularly its modulation of critical signaling pathways, offers a solid foundation for further research and development of this promising natural product into a therapeutic agent. The information compiled herein serves as a valuable resource for scientists and professionals dedicated to advancing the field of drug discovery.
References
- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Structural elucidation of metabolites of tanshinone I and its analogue dihydrotanshinone I in rats by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor potential of 15,16-dihydrotanshinone I against « metajournal.com [metajournal.com]
- 8. Dihydrotanshinone I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15,16-Dihydrotanshinone I suppresses IgE-Ag stimulated mouse bone marrow-derived mast cell activation by inhibiting Syk kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. LC–MS-based multivariate statistical analysis for the screening of potential thrombin/factor Xa inhibitors from Radix Salvia Miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]
- 15. abcam.com [abcam.com]
- 16. haemoscan.com [haemoscan.com]
- 17. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 15, 16-Dihydrotanshinone I protects against ischemic stroke by inhibiting ferroptosis via the activation of nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
